2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-2,2-dimethyl-, dihydrochloride
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Overview
Description
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-2,2-dimethyl-, dihydrochloride is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrido-oxazinone core and a diethylamino-phenylethyl side chain. It is often studied for its potential biological activities, including anti-cancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-2,2-dimethyl-, dihydrochloride typically involves multiple stepsCommon reagents used in these reactions include alkylating agents, reducing agents, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-2,2-dimethyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-2,2-dimethyl-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-2,2-dimethyl-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives: These compounds share a similar core structure and are also studied for their anti-cancer properties
Pyridin-2-yl pyrimidine derivatives: These compounds have similar biological activities and are used in medicinal chemistry research.
Uniqueness
The uniqueness of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-2,2-dimethyl-, dihydrochloride lies in its specific structure, which imparts distinct biological activities and chemical reactivity. Its combination of a pyrido-oxazinone core with a diethylamino-phenylethyl side chain makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
88809-72-7 |
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Molecular Formula |
C21H29Cl2N3O2 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
4-[2-(diethylamino)-1-phenylethyl]-2,2-dimethylpyrido[3,2-b][1,4]oxazin-3-one;dihydrochloride |
InChI |
InChI=1S/C21H27N3O2.2ClH/c1-5-23(6-2)15-17(16-11-8-7-9-12-16)24-19-18(13-10-14-22-19)26-21(3,4)20(24)25;;/h7-14,17H,5-6,15H2,1-4H3;2*1H |
InChI Key |
FIASYFLPWGQZJE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C1=CC=CC=C1)N2C3=C(C=CC=N3)OC(C2=O)(C)C.Cl.Cl |
Origin of Product |
United States |
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